

Application Notes and Protocols for the Separation of Strontium-90

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging solvent extraction techniques for the selective separation of **Strontium-90** (^{90}Sr) from various matrices. The protocols detailed herein are intended to offer practical guidance for laboratory applications, ranging from environmental monitoring to radiopharmaceutical development.

Introduction

Strontium-90 is a high-yield fission product with a long half-life of approximately 28.9 years, posing a significant long-term health risk due to its chemical similarity to calcium, leading to its accumulation in bones.^[1] Effective and selective separation of ^{90}Sr is crucial for radioactive waste management, environmental remediation, and the preparation of high-purity materials for medical and industrial applications. Solvent extraction, a well-established separation technique, offers high efficiency and selectivity for ^{90}Sr recovery. This document outlines four principal methods: organophosphorus extraction, crown ether extraction, the cobalt dicarbollide process, and supercritical fluid extraction.

Organophosphorus Extraction

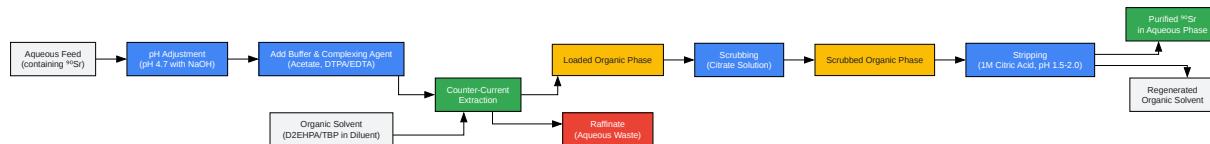
Organophosphorus compounds, such as Di(2-ethylhexyl)phosphoric acid (D2EHPA or HDEHP), are widely used for the extraction of various metal ions, including strontium. The extraction mechanism involves the formation of a stable complex between the strontium ion and the organophosphorus extractant.

Quantitative Data

Extractant	Diluent	Aqueous Phase	pH	Extraction Efficiency (%)	Separation Factor (Sr/Ca)	Reference
D2EHPA/TBP	Shell Spray Base	Acetate Buffer	4.7	>99	Not Specified	[2]
HDEHP	n-heptane	Aqueous solution	Not Specified	100 ± 12	Not Specified	[3]

Experimental Protocol: ^{90}Sr Extraction using D2EHPA

This protocol is based on the recovery of ^{90}Sr from a crude concentrate solution.[2]


Materials:

- Di(2-ethylhexyl)phosphoric acid (D2EHPA)
- Tri-n-butylphosphate (TBP)
- Shell Spray Base (or other suitable aliphatic diluent)
- Acetic acid
- Sodium acetate
- Sodium hydroxide (NaOH)
- Diethylenetriaminepentaacetic acid (DTPA) or Ethylenediaminetetraacetic acid (EDTA)
- Citric acid
- ^{90}Sr -containing aqueous feed solution

Procedure:

- Organic Solvent Preparation: Prepare the organic solvent by diluting D2EHPA with TBP and Shell Spray Base. A typical composition is a mixture of D2EHPA and TBP in an inert hydrocarbon diluent.
- Aqueous Feed Preparation:
 - Adjust the pH of the ^{90}Sr -containing crude concentrate to approximately 4.7 with NaOH.[2]
 - Create an acetate buffer by adding acetic acid and sodium acetate to the feed solution.
 - Add a complexing agent such as DTPA or EDTA to the feed to prevent the co-extraction of contaminants like Zr^{95} , Nb^{95} , and Ru^{106} .[4]
- Extraction:
 - Contact the prepared aqueous feed with the D2EHPA organic solvent in a counter-current extraction setup.
 - Maintain an optimal phase ratio to ensure efficient transfer of ^{90}Sr to the organic phase.
- Scrubbing:
 - Scrub the loaded organic phase with an aqueous citrate solution to remove co-extracted sodium ions.[2]
- Stripping (Back-Extraction):
 - Strip the ^{90}Sr from the organic phase by contacting it with a 1M citric acid solution at a pH of 1.5 to 2.0. This step also provides decontamination from co-extracted calcium and rare earth elements.[2][4]
- Analysis: Analyze the stripped aqueous phase for ^{90}Sr concentration using appropriate radiometric methods.

Logical Workflow for Organophosphorus Extraction

[Click to download full resolution via product page](#)

Caption: Workflow for ^{90}Sr separation using D2EHPA.

Crown Ether Extraction

Crown ethers are macrocyclic polyethers that can selectively bind specific cations based on the compatibility of the cation's ionic radius with the crown ether's cavity size. Dicyclohexano-18-crown-6 (DC18C6) and its derivatives are particularly effective for strontium extraction.[\[5\]](#)

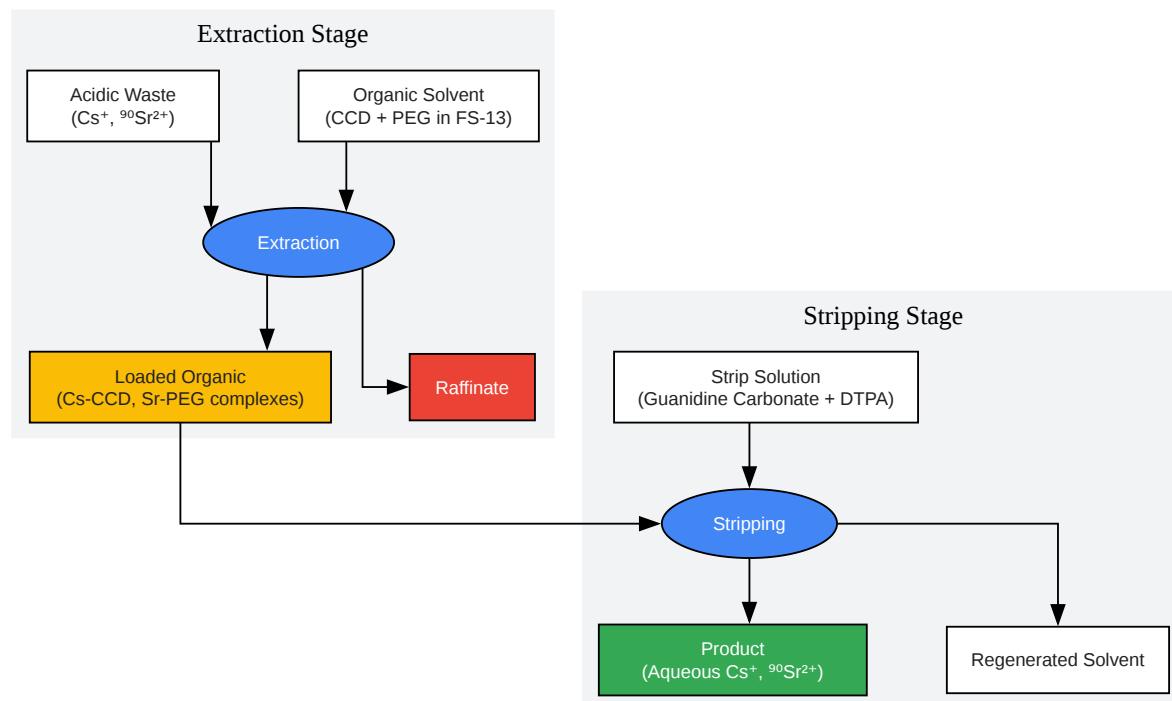
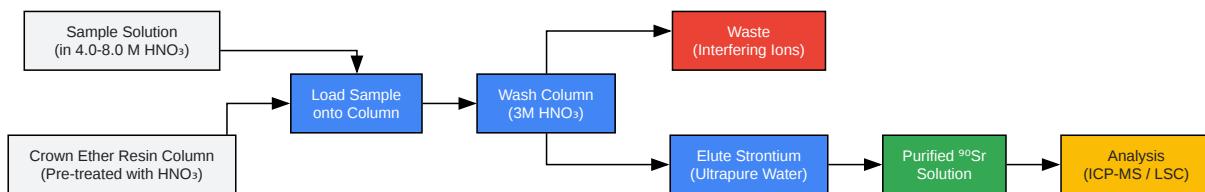
Quantitative Data

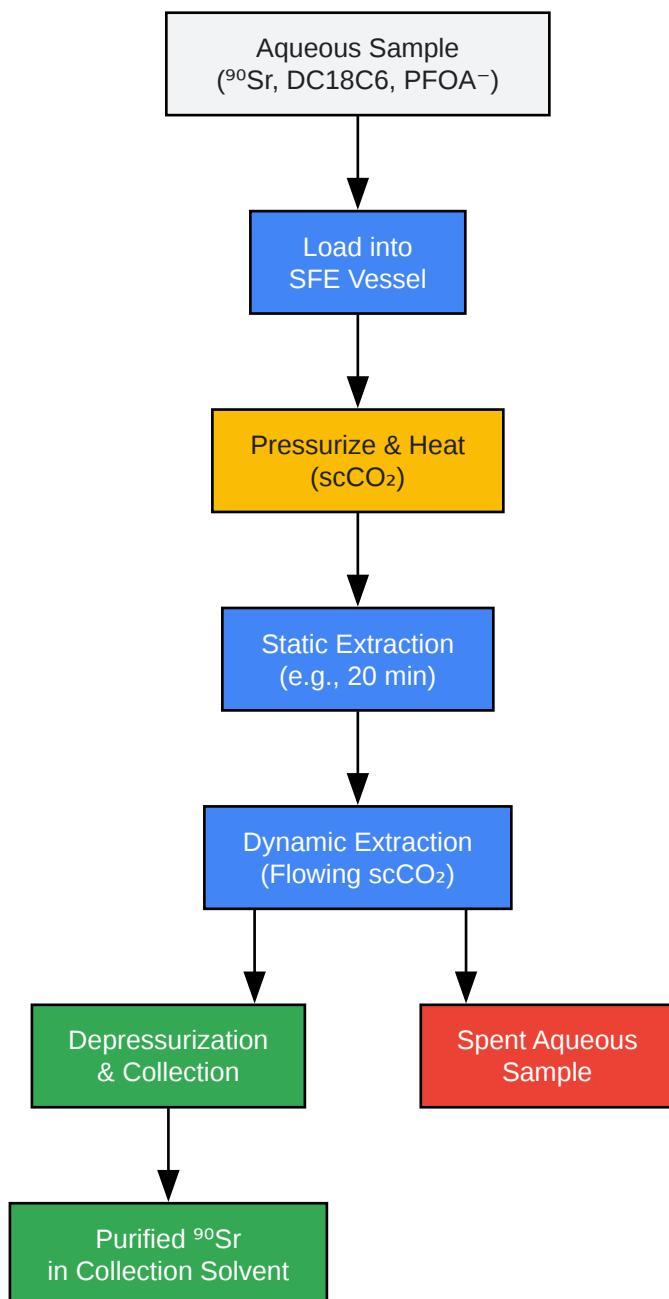
Extractant	Diluent	Aqueous Phase	Extraction Efficiency (%)	Separation Factor (Sr/Ca)	Reference
Dicyclohexyl-18-crown-6	Chloroform	Nitric Acid	High	$>1 \times 10^4$	[6]
Crown Ether Resin	-	4.0-8.0 M HNO ₃	~100	High Selectivity	[7] [8]
DtBuCH18C6	Toluene/1-Octanol	Nitric Acid	>95 (from soil)	Not Specified	[9]

Experimental Protocol: ^{90}Sr Extraction using Crown Ether Resin

This protocol describes a rapid analysis method for ^{90}Sr using a crown ether-based extraction chromatography resin.[7][8]

Materials:



- Crown ether resin (e.g., Sr Resin from Eichrom Industries)
- Nitric acid (HNO_3), various concentrations (e.g., 8M, 3M)
- Ultrapure water
- Chromatography column
- ICP-MS or other suitable instrument for strontium detection


Procedure:

- Sample Preparation:
 - For solid samples (e.g., soil), perform microwave digestion and dilute the sample in 8M HNO_3 .[7]
 - For liquid samples, adjust the nitric acid concentration to be within the optimal range of 4.0-8.0 M.[7][8]
- Column Preparation:
 - Pre-treat the chromatography column packed with crown ether resin with 8M HNO_3 .[7]
- Loading:
 - Pass the prepared sample solution through the pre-treated column at a controlled flow rate.
- Washing:
 - Wash the column with 3M HNO_3 to remove interfering ions.
- Elution:

- Elute the retained strontium from the column using 20 mL of ultrapure water.[7][8]
- Analysis:
 - Collect the eluate and determine the strontium concentration using ICP-MS or by liquid scintillation counting for ^{90}Sr .

Experimental Workflow for Crown Ether Extraction

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. inl.elsevierpure.com [inl.elsevierpure.com]
- 2. scispace.com [scispace.com]
- 3. Isolation of strontium-90, yttrium-90, promethium-147, and cerium-144 from wet ashed urine by calcium oxalate coprecipitation and sequential solvent extraction [inis.iaea.org]
- 4. SOLVENT EXTRACTION RECOVERY AND PURIFICATION OF STRONTIUM-90 (Technical Report) | OSTI.GOV [osti.gov]
- 5. Selective extraction of strontium with supercritical fluid carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of strontium-89 and -90 from calcium in milk with a macrocyclic ether (Journal Article) | OSTI.GOV [osti.gov]
- 7. mednexus.org [mednexus.org]
- 8. mednexus.org [mednexus.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the Separation of Strontium-90]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230875#solvent-extraction-techniques-for-separating-strontium-90>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com